An In-depth Technical Guide to 7-Thiaspiro[3.5]nonane-1,3-dione 7,7-dioxide: Structure, Properties, and Synthetic Strategy
An In-depth Technical Guide to 7-Thiaspiro[3.5]nonane-1,3-dione 7,7-dioxide: Structure, Properties, and Synthetic Strategy
This technical guide provides a comprehensive overview of the novel spirocyclic compound, 7-Thiaspiro[3.5]nonane-1,3-dione 7,7-dioxide. Given the scarcity of direct literature on this specific molecule, this document synthesizes information from foundational organic chemistry principles and data on analogous structures to present a predictive yet scientifically grounded analysis. This guide is intended for researchers, scientists, and professionals in drug development who are interested in exploring novel chemical scaffolds with unique three-dimensional architectures.
Introduction: A Novel Scaffold with Intriguing Potential
Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant interest in medicinal chemistry. Their inherent three-dimensionality and conformational rigidity can lead to improved binding affinity and selectivity for biological targets, offering an escape from the "flatland" of traditional aromatic drug candidates.[1] The title compound, 7-Thiaspiro[3.5]nonane-1,3-dione 7,7-dioxide, combines three key structural motifs: a cyclobutane-1,3-dione, a spirocyclic junction, and a six-membered cyclic sulfone (a tetrahydrothiopyran-1,1-dioxide).
The cyclobutane ring, with its inherent strain, offers unique reactivity and defined exit vectors for substituents.[2][3] The dione functionality provides handles for further chemical modification. The sulfone group is a well-established bioisostere for other functionalities and can participate in hydrogen bonding, while the spiro-fusion imparts a rigid, three-dimensional geometry. This combination makes 7-Thiaspiro[3.5]nonane-1,3-dione 7,7-dioxide a compelling, albeit underexplored, scaffold for the development of new chemical entities.
Molecular Structure and Predicted Physicochemical Properties
The systematic IUPAC name, 7-Thiaspiro[3.5]nonane-1,3-dione 7,7-dioxide, defines a spirocyclic system where a cyclobutane ring (positions 1, 2, 3, and the spiro atom at 4) is fused to a tetrahydrothiopyran ring (positions 5, 6, 8, 9, the spiro atom at 4, and the sulfur at 7). The "7,7-dioxide" indicates that the sulfur atom is in its highest oxidation state, forming a sulfone. The "1,3-dione" specifies the positions of the carbonyl groups on the cyclobutane ring.
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₈H₁₀O₄S | Derived from the chemical structure. |
| Molecular Weight | 202.23 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | By analogy to similar diones and sulfones. |
| Melting Point | >150 °C (with decomposition) | The rigid, polar structure suggests a high melting point. Sulfones are generally stable, but strained rings can lower decomposition temperatures. |
| Solubility | Soluble in polar aprotic solvents (DMSO, DMF); sparingly soluble in other organic solvents (acetone, ethyl acetate); likely insoluble in water and nonpolar solvents (hexanes). | The presence of two carbonyls and a sulfone group imparts significant polarity. |
| XLogP3 | ~ -0.5 to 0.5 | Estimated based on the hydrophilic nature of the sulfone and dione groups balanced by the hydrocarbon backbone. |
| Hydrogen Bond Acceptors | 4 | The two carbonyl oxygens and the two sulfone oxygens. |
| Hydrogen Bond Donors | 0 | No acidic protons are present. |
Proposed Synthesis Strategy
There is no established synthesis for 7-Thiaspiro[3.5]nonane-1,3-dione 7,7-dioxide in the literature. However, a plausible synthetic route can be designed by combining known methodologies for the formation of cyclobutane-1,3-diones and the construction of spirocyclic sulfones. A retro-synthetic analysis suggests that a key step could be the dimerization of a suitable ketene derived from a precursor containing the tetrahydrothiopyran-1,1-dioxide moiety.
The proposed workflow is a multi-step process beginning with readily available starting materials. The key is the formation of the cyclobutane-1,3-dione ring via the dimerization of a ketene. This is a classic method for creating such structures.[6]
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Tetrahydrothiopyran-4-carboxylic Acid 1,1-Dioxide
-
Oxidation of Thiane: To a solution of thiane in a suitable solvent like dichloromethane, add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone® in a biphasic system. The reaction is typically exothermic and should be cooled in an ice bath. The oxidation converts the sulfide to a sulfone.
-
Functionalization at the 4-position: A more direct route would involve starting with 4-carboxy-tetrahydrothiopyran. If not available, one could start from a 4-halothiane, form a Grignard reagent, and then quench with carbon dioxide.
-
Purification: After workup, the resulting tetrahydrothiopyran-4-carboxylic acid 1,1-dioxide can be purified by crystallization.
Step 2: Formation of the Acyl Chloride
-
Chlorination: The carboxylic acid from the previous step is converted to its acyl chloride. This can be achieved by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane with a catalytic amount of DMF.
-
Isolation: The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude acyl chloride, which is often used immediately in the next step.
Step 3: Ketene Dimerization to form 7-Thiaspiro[3.5]nonane-1,3-dione 7,7-dioxide
-
Dehydrochlorination: The acyl chloride is dissolved in an inert, high-boiling solvent such as toluene. A non-nucleophilic base, typically triethylamine (Et₃N), is added dropwise to the heated solution. This promotes the elimination of HCl to form a highly reactive ketene intermediate.[6]
-
[2+2] Cycloaddition: The in-situ generated ketene will spontaneously dimerize via a [2+2] cycloaddition reaction. The geometry of this dimerization favors the formation of the 1,3-dione over other products.
-
Purification: Upon cooling, the product, 7-Thiaspiro[3.5]nonane-1,3-dione 7,7-dioxide, is expected to precipitate from the reaction mixture. It can then be isolated by filtration and purified by recrystallization from a suitable solvent system.
Predicted Spectroscopic Characterization
The structural features of 7-Thiaspiro[3.5]nonane-1,3-dione 7,7-dioxide would give rise to a distinct spectroscopic signature.
-
¹H NMR: The spectrum would be characterized by signals in the aliphatic region. The protons on the tetrahydrothiopyran ring adjacent to the sulfone group (positions 6 and 8) would be deshielded and appear as complex multiplets around 3.0-3.5 ppm. The protons at positions 5 and 9 would likely appear at a higher field, around 2.0-2.5 ppm. The two methylene groups of the cyclobutane ring (positions 2 and 4) would be equivalent and appear as a singlet around 3.0 ppm, although the exact chemical shift is difficult to predict.
-
¹³C NMR: The most downfield signals would correspond to the two equivalent carbonyl carbons of the dione, expected in the range of 190-210 ppm. The spiro carbon atom would be a quaternary signal, likely around 60-70 ppm. The carbons adjacent to the sulfone group (C6 and C8) would be in the 50-60 ppm range, while the other ring carbons would appear further upfield.
-
IR Spectroscopy: Strong, sharp absorption bands characteristic of the carbonyl groups (C=O stretch) of the cyclobutanedione would be prominent around 1750-1800 cm⁻¹. The sulfone group would exhibit two strong characteristic stretching vibrations (S=O) around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric).
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 202.23 (for high-resolution MS). Fragmentation patterns would likely involve the loss of CO, SO₂, and cleavage of the spirocyclic system.
Reactivity and Potential Applications
The unique combination of functional groups in 7-Thiaspiro[3.5]nonane-1,3-dione 7,7-dioxide suggests a rich and varied reactivity profile.
Caption: Reactivity and potential applications of the title compound.
-
Medicinal Chemistry: The rigid spirocyclic core is an ideal scaffold for presenting substituents in well-defined spatial orientations, which is highly desirable for probing the binding pockets of enzymes and receptors. The sulfone moiety is a known pharmacophore that can improve pharmacokinetic properties. Derivatives of this core could be explored as agonists or antagonists for various biological targets. For instance, other azaspiro[3.5]nonane systems have been investigated as GPR119 agonists.[7]
-
Reactivity of the Dione: The carbonyl groups are susceptible to nucleophilic attack, allowing for the synthesis of a wide range of derivatives such as diols (via reduction), oximes, and hydrazones. The acidic protons alpha to the carbonyls could potentially undergo enolization, although this is less favorable in a four-membered ring.
-
Reactivity of the Sulfone: The protons alpha to the sulfone group are acidic and can be removed with a strong base, creating a nucleophilic center for alkylation or other functionalization at the 6 and 8 positions.
-
Ring Strain: The inherent strain of the cyclobutane ring could be exploited in ring-opening reactions under thermal, photochemical, or chemical inducement to generate more complex, functionalized eight-membered ring systems.[3]
Conclusion
7-Thiaspiro[3.5]nonane-1,3-dione 7,7-dioxide represents a novel and synthetically accessible chemical entity with significant potential. Its unique three-dimensional structure, combining the rigidity of a spirocycle with the functionality of a dione and a sulfone, makes it a promising scaffold for applications in drug discovery and materials science. While this guide presents a predictive analysis, it is grounded in well-established chemical principles and provides a solid framework for the future synthesis, characterization, and exploration of this intriguing molecule and its derivatives.
References
-
French-Ukrainian Journal of Chemistry. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]
-
PubChem. Spiro(3.5)nonane-1,3-dione. Retrieved from [Link]
-
PubChem. 1-Oxa-7-azaspiro(3.5)nonane. Retrieved from [Link]
-
Bellus, D., & Ernst, B. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1485-1537. [Link]
-
PubMed. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. [Link]
-
ACS Publications. (2016). Synthesis of Spirocyclic Diarylfluorenes by One-Pot Twofold SNAr Reactions of Diaryl Sulfones with Diarylmethanes. Organic Letters, 18(2), 244-247. [Link]
-
Organic Syntheses. 1,2-Cyclobutanedione. Retrieved from [Link]
-
ResearchGate. (2005). Reactions of 2-(α-Haloalkyl)thiiranes with Nucleophilic Reagents: IV. Alkylation of Sulfonamides with 2-Chloromethylthiirane. Synthesis and Properties of 3-(Arylamino)thietanes. Russian Journal of Organic Chemistry, 41(7), 1023–1035. [Link]
- Google Patents. Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
-
ResearchGate. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(4), 1485-1537. [Link]
-
Wikipedia. 1,3-Cyclobutanedione. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Chemistry of Heterocyclic Compounds, 54(5), 503-506. [Link]
-
NIH. (2012). Recent synthesis of thietanes. Arkivoc, 2013(1), 1-33. [Link]
-
MDPI. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Molecules, 29(1), 123. [Link]
Sources
- 1. 7-Thia-1-azaspiro[3.5]nonane hydrochloride | 2241129-84-8 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Spiro(3.5)nonane-1,3-dione | C9H12O2 | CID 11607946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 1,3-Cyclobutanedione - Wikipedia [en.wikipedia.org]
- 7. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
